molecular formula C9H15F2NO2 B1490924 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid CAS No. 1875785-59-3

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1490924
CAS No.: 1875785-59-3
M. Wt: 207.22 g/mol
InChI Key: BXZCLEUEVJQRCA-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a difluoromethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring One common approach is the reaction of piperidine with difluoromethylating agents to introduce the difluoromethyl group at the 4-position

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound can be utilized in the production of agrochemicals, polymers, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Difluoromethylated compounds

  • Propanoic acid derivatives

Uniqueness: 3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid stands out due to its combination of a piperidine ring with a difluoromethyl group and a propanoic acid moiety. This unique structure provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[4-(difluoromethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c10-9(11)7-1-4-12(5-2-7)6-3-8(13)14/h7,9H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZCLEUEVJQRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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